4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone
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Overview
Description
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone is a chemical compound that features a thienyl group attached to a butanone backbone, with a hydroxypropylamino substituent
Preparation Methods
The synthesis of 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone typically involves the reaction of 2-thienyl ketone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group may facilitate binding to active sites, while the thienyl group can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-((2-Hydroxypropyl)amino)-1-(2-thienyl)-1-butanone include:
N-(2-Hydroxyphenyl)acetamide: Shares the hydroxy group but differs in the aromatic ring structure.
N-(2-Hydroxypropyl)-N-(4-(3-oxo-4-morpholinyl)phenyl)carbamic acid: Similar in having a hydroxypropyl group but differs in the overall structure and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and the thienyl ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
141809-42-9 |
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Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(2-hydroxypropylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C11H17NO2S/c1-9(13)8-12-6-2-4-10(14)11-5-3-7-15-11/h3,5,7,9,12-13H,2,4,6,8H2,1H3 |
InChI Key |
NNOUAKBRQRKVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCC(=O)C1=CC=CS1)O |
Origin of Product |
United States |
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